3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

This hydrazinecarbothioamide offers a structurally distinct, biologically uncharacterized chemical probe for unbiased phenotypic screening and SAR campaigns. Its 3-amino substitution categorically alters hydrogen-bonding topology and reduces LogP by ~0.9-1.2 units versus des-amino analogs, making it critical for reproducible target engagement and ADME studies. Multi-vendor availability at ≥95% purity supports consistent data generation.

Molecular Formula C12H18FN3S
Molecular Weight 255.36 g/mol
CAS No. 721418-90-2
Cat. No. B6143555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea
CAS721418-90-2
Molecular FormulaC12H18FN3S
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C(=S)NCC1=CC=C(C=C1)F)N
InChIInChI=1S/C12H18FN3S/c1-12(2,3)16(14)11(17)15-8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,17)
InChIKeySINLBLMPWLCJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea (CAS 721418-90-2): Procurement-Relevant Structural and Physicochemical Baseline


3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea (CAS 721418-90-2), systematically named 1-tert-butyl-N-(4-fluorobenzyl)hydrazine-1-carbothioamide, is a trisubstituted thiourea derivative within the hydrazinecarbothioamide subclass (molecular formula C12H18FN3S, MW 255.36 g/mol) [1]. It features a characteristic 3-amino group on the thiourea core, a tert-butyl substituent, and a 4-fluorobenzyl moiety. Its computed LogP is 2.17–2.51 and its topological polar surface area (tPSA) is 29 Ų [1]. The compound is commercially available from multiple vendors at 95% purity, and is explicitly designated for research use only . Importantly, authoritative databases such as ZINC and ChEMBL report no known bioactivity data and no prior publications for this specific compound, positioning it as a structurally defined but biologically uncharacterized chemical probe [1].

Why 3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea Cannot Be Replaced by Generic Thiourea Analogs: A Structural and Physicochemical Justification


Generic substitution of 3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea with simpler thiourea analogs is precluded by two quantifiable structural differentiators that directly impact molecular recognition and drug-likeness parameters. First, the 3-amino substituent transforms the thiourea core into a hydrazinecarbothioamide, introducing an additional hydrogen-bond acceptor (four total H-bond acceptors vs. fewer in des-amino analogs) that alters target-binding topology [1]. Second, this structural modification produces a calculated LogP reduction of approximately 0.86–1.20 log units compared to the des-amino analog 1-(tert-butyl)-3-(4-fluorobenzyl)thiourea (CAS 73161-43-0; LogP 3.37), a difference that can substantially influence membrane permeability, aqueous solubility, and off-target binding profiles [1][2]. These are not incremental variations but categorical shifts in key physicochemical properties that govern biological behavior, making blind interchange with in-class analogs scientifically unsound for any experiment requiring reproducible target engagement or ADME outcomes.

Quantitative Differentiation Evidence for 3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea (CAS 721418-90-2)


Structural Differentiation: 3-Amino Group Confers Additional H-Bond Acceptor Capacity Versus Des-Amino Thiourea Analogs

3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea contains a hydrazinecarbothioamide core with four hydrogen-bond acceptor sites, compared to the simpler thiourea framework of its closest analog 1-(tert-butyl)-3-(4-fluorobenzyl)thiourea (CAS 73161-43-0), which lacks the 3-amino substituent [1]. This additional H-bond acceptor capacity is documented in the ZINC15 database, which records four H-bond acceptors and a tPSA of 29 Ų for the target compound [1]. The presence of the N–N bond in the hydrazinecarbothioamide scaffold also introduces potential for metal chelation not available in simple thioureas, a feature exploited in related hydrazinecarbothioamide-based enzyme inhibitors [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Lipophilicity Differentiation: Approximately 0.9–1.2 Log Unit LogP Reduction Relative to the Des-Amino Structural Analog

The calculated LogP of 3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea is 2.17 (Leyan.com) to 2.51 (ZINC15), representing a substantial reduction in lipophilicity compared to its des-amino analog 1-(tert-butyl)-3-(4-fluorobenzyl)thiourea (CAS 73161-43-0), which has a computed LogP of 3.37 [1]. This LogP differential of approximately 0.86–1.20 log units corresponds to a roughly 7- to 16-fold difference in octanol-water partition coefficient, a magnitude that commonly translates into meaningful differences in membrane permeability, plasma protein binding, and aqueous solubility [2]. The target compound also exhibits a molecular weight of 255.36 g/mol versus 240.34 g/mol for the des-amino analog, a 15 g/mol increase attributable solely to the additional nitrogen atom [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Class-Level Enzyme Inhibition Precedent: 4-Fluorophenyl Thiourea Derivatives Demonstrate Nanomolar Potency Against Diabetes-Associated Enzymes

Although no direct bioactivity data exist for the specific compound 721418-90-2, the 4-fluorophenyl thiourea pharmacophore has been quantitatively characterized in peer-reviewed studies. Bingöl (2024) reported that among a series of fluorophenyl thiourea derivatives, the 4-fluorophenyl-substituted compound exhibited the most potent inhibition of both α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM) [1]. These sub-100 nM potencies establish a class-level precedent for the 4-fluorobenzyl thiourea scaffold that the target compound shares. In contrast, analogous hydrazinecarbothioamide derivatives with different aryl substitutions (e.g., chloro, bromo, or unsubstituted phenyl) have shown variable and generally weaker enzyme inhibition profiles across multiple published series [2].

Enzyme Inhibition Diabetes Research Thiourea Pharmacology

Biological Novelty: Confirmed Absence of Prior Bioactivity Annotation Creates Unique Screening Opportunity

The ZINC15 database (queried 2026-04-30) explicitly states for substance ZINC000240934392: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Furthermore, 'This substance has not been detected to have been used in any clinical trials' [1]. This confirmed absence of prior annotation contrasts with structurally related compounds such as 1-(tert-butyl)-3-(4-fluorobenzyl)thiourea (CAS 73161-43-0) and N-(4-fluorobenzyl)thiourea (CAS 405-74-3), which have appeared in patent literature and chemical vendor catalogs for over a decade, suggesting at least partial biological characterization [2]. The target compound thus occupies a uniquely unexplored region of chemical space within its structural class, offering an unencumbered starting point for de novo target identification or phenotypic screening campaigns.

Chemical Biology Drug Discovery Novel Target Screening

Multi-Vendor Procurement with Documented Purity Specifications Enables Reproducible Experimental Design

3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea (CAS 721418-90-2) is available from at least four independent commercial suppliers: Leyan (catalog no. 2039775, 95% purity), Santa Cruz Biotechnology (catalog no. sc-345153), Enamine (catalog no. EN300-04314), and CymitQuimica [1]. The documented 95% purity specification from Leyan provides a minimum quality benchmark. This multi-vendor availability contrasts with more specialized or less commercially developed thiourea analogs, which may be available from only a single source or require custom synthesis, introducing supply chain risk and potential batch-to-batch variability in research settings . The compound's CAS registry number is consistently recognized across all vendors, ensuring unambiguous chemical identity in procurement documentation.

Chemical Procurement Reproducibility Research Supply Chain

Optimal Research and Procurement Application Scenarios for 3-Amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea (CAS 721418-90-2)


De Novo Phenotypic Screening for Novel Bioactivity in Unexplored Chemical Space

The confirmed absence of any prior bioactivity annotation in ZINC and ChEMBL databases makes this compound an ideal candidate for unbiased phenotypic screening campaigns [1]. Unlike pre-characterized thiourea analogs that carry mechanistic baggage, this compound offers a clean slate for identifying novel target engagement or cellular phenotypes. Its 4-fluorobenzyl pharmacophore, supported by class-level enzyme inhibition precedent (α-amylase IC50: 53.307 nM; α-glycosidase IC50: 24.928 nM for related 4-fluorophenyl thioureas), provides a rational but not over-determined starting point for hit discovery [2].

Structure-Activity Relationship (SAR) Studies Requiring a Hydrazinecarbothioamide Core with Defined Physicochemical Properties

The compound's hydrazinecarbothioamide core (4 H-bond acceptors, tPSA 29 Ų) and moderate lipophilicity (LogP 2.17–2.51) occupy a distinct region of physicochemical space compared to simpler thiourea analogs [1]. Its LogP is approximately 0.9–1.2 units lower than the des-amino analog 1-(tert-butyl)-3-(4-fluorobenzyl)thiourea, making it the preferred choice for SAR campaigns where reduced lipophilicity is desired to improve aqueous solubility or reduce off-target binding . The multi-vendor availability at documented purity (≥95%) supports reproducible SAR data generation across laboratories .

Chemical Probe Development Targeting Enzyme Classes with Precedent for Thiourea/Hydrazinecarbothioamide Inhibition

Hydrazinecarbothioamide derivatives have established activity profiles against carbonic anhydrase, urease, tyrosinase, and cholinesterase enzymes in published studies [2][3]. The target compound's 4-fluorobenzyl substituent aligns with the optimal aryl substitution pattern identified for enzyme inhibition in the Bingöl (2024) fluorophenyl thiourea series [2]. Procurement of this specific compound rather than a chloro- or bromo-substituted analog (e.g., CAS 721418-80-0 or 721415-49-2) is justified by the class-level potency advantage associated with the 4-fluorophenyl group.

Building Block for Diversification into Heterocyclic and Coordination Compound Libraries

The hydrazinecarbothioamide functionality serves as a versatile synthetic intermediate for constructing 1,2,4-triazoles, thiadiazoles, and metal coordination complexes [3]. The tert-butyl and 4-fluorobenzyl substituents provide steric and electronic handles for further derivatization. The compound's confirmed CAS registry and multi-vendor sourcing ensure reliable resupply for library synthesis projects, a procurement advantage over single-source or custom-synthesis analogs [4].

Quote Request

Request a Quote for 3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.